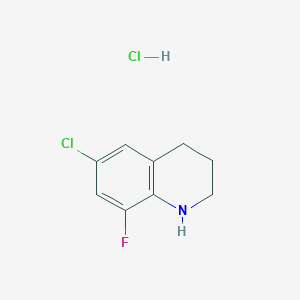
Boc-DL-o-tyrosine
Overview
Description
Boc-DL-o-tyrosine, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, is a compound used in organic chemistry and scientific research fields. It has a molecular formula of C14H19NO5 and a molecular weight of 281.3 .
Synthesis Analysis
The synthesis of Boc-DL-o-tyrosine involves the reaction of L-tyrosine with (Boc)2O in the presence of sodium hydroxide or potassium hydroxide . This method is considered safe and convenient, with low pollution and high yield, making it suitable for industrial production .
Molecular Structure Analysis
The molecular structure of Boc-DL-o-tyrosine consists of a tyrosine molecule protected at both the amino moiety (as tert-butoxycarbonyl; Boc) and carboxylic group . The structure allows for the compound’s unique properties and applications in various scientific research fields.
Scientific Research Applications
High-Performance Liquid Chromatographic Determination
Boc-DL-o-tyrosine is used in a high-performance liquid chromatographic (HPLC) method for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers . This method uses pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) and has been successfully validated using standard amino acids .
Tyrosine Bioconjugation
Tyrosine bioconjugation is an emergent alternative in protein bioconjugation, which is a rapidly progressing field of research with wide-ranging applications . Boc-DL-o-tyrosine can be used in conjunction with cysteine and lysine modification to obtain proteins with multiple different modifications .
Development of Well-Defined Biomaterials
Protein bioconjugates, including those using Boc-DL-o-tyrosine, are used in the development of well-defined biomaterials . For example, modified viral capsids with attached fluorophores can self-assemble to produce systems for synthetic light harvesting .
Therapeutics
Protein bioconjugates, such as those using Boc-DL-o-tyrosine, are used in therapeutics . The attachment of polyethylene glycol (PEGylation) improves the pharmacokinetic properties of biologics by increasing their bioavailability and reducing immunogenicity .
Antibody–Drug Conjugates (ADCs)
Boc-DL-o-tyrosine is used in the creation of antibody–drug conjugates (ADCs), which combine the cytotoxicity of small-molecule drugs with the specificity of monoclonal antibodies . This allows for targeted delivery, reducing off-site effects and the resulting toxicity .
Amino Function Protection
When there is a need to protect an amino function in a synthetic project, its conversion to tert-butyl carbamate (Boc-derivative) is generally the first option . Boc-DL-o-tyrosine can be used in this context .
Safety And Hazards
When handling Boc-DL-o-tyrosine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSXAMSICCTNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-DL-o-tyrosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)

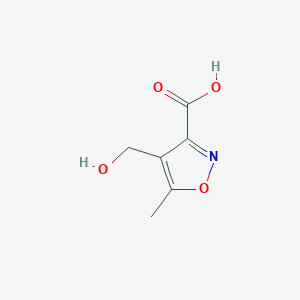
![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)
![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)
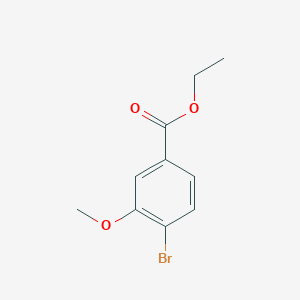


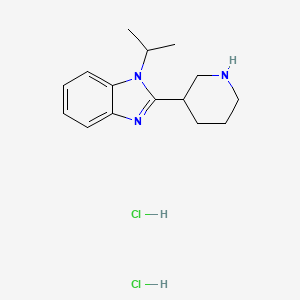
![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)
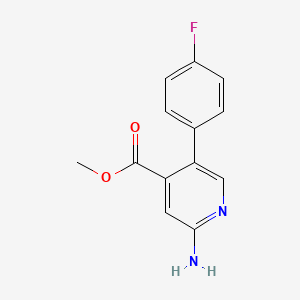

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)
